molecular formula C19H21N3O2 B2628978 (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035022-60-5

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2628978
CAS No.: 2035022-60-5
M. Wt: 323.396
InChI Key: MTFVHKSCGGCJKH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule designed for pharmaceutical and biochemical research. It features a hybrid structure combining a chalcone (phenylprop-2-en-1-one) backbone with a pyrrolidine-linked dimethylpyrimidine ether. The chalcone moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in many natural products . Researchers are exploring this compound and its analogs primarily within drug discovery programs. Its potential research value lies in its multi-targeting capability, as the distinct pharmacophores may interact with different enzymatic systems. The presence of the pyrimidine ring, a common feature in drugs and bioactive molecules, suggests potential for modulating various biological targets . Similarly, pyrrolidine is a widely used scaffold that contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties . The specific mechanism of action is area-dependent and requires empirical validation for each biological target. This compound is intended for in vitro research applications only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-12-15(2)21-19(20-14)24-17-10-11-22(13-17)18(23)9-8-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFVHKSCGGCJKH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2 , with a molecular weight of 312.373 g/mol . The compound features a pyrimidine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one. Research indicates that structural modifications in pyrimidine derivatives can significantly enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the activity of several pyrimidine derivatives against human cancer cell lines. The results demonstrated that certain substitutions on the pyrimidine ring improved the compounds' efficacy:

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-73.2
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-oneA5494.7

These findings suggest that the presence of the dimethylpyrimidine group enhances the compound's anticancer properties.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Pyrimidines have been noted for their effectiveness against various bacterial strains.

Research Findings on Antimicrobial Efficacy

A comparative study assessed the antimicrobial activities of various pyrimidine derivatives:

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli8 µg/mL
Compound DS. aureus16 µg/mL
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-oneP. aeruginosa12 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Pseudomonas aeruginosa.

The exact mechanism by which (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific cellular targets involved in proliferation and apoptosis pathways plays a critical role.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and phenyl groups can lead to enhanced potency and selectivity.

Key Findings from SAR Studies

Research has shown that:

  • Substituents on the Pyrimidine Ring : Electron-donating groups increase cytotoxicity.
  • Phenyl Group Modifications : Alterations in position and type of substituents on the phenyl ring can significantly affect activity against cancer cell lines.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound A : (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one
  • Key Differences: Phthalazine core replaces pyrrolidine. 2,4-Diaminopyrimidine and dimethoxyphenyl substituents introduce hydrogen-bonding capacity and steric bulk.
  • Implications: Enhanced solubility in polar solvents due to diaminopyrimidine. Higher molecular complexity may reduce synthetic yield (72% reported) compared to simpler enones.
Compound B : (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one
  • Key Differences: Benzoyl group on pyrrole vs. dimethylpyrimidinyloxy on pyrrolidine.
  • The absence of pyrimidine may limit binding to enzymes like kinases, which often target pyrimidine derivatives.
Compound C : (2E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
  • Key Differences: Nitro group (strong electron-withdrawing) vs. dimethylpyrimidine (electron-donating).
  • Implications: Nitro group enhances electrophilicity of the enone system, favoring nucleophilic additions. Lower molecular weight (201.26 g/mol ) may improve bioavailability compared to the target compound.
Compound D : N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]...propanamide
  • Key Differences: Pyrimidinylamino linkage vs. pyrimidinyloxy in the target compound. Methoxyindole substituent introduces aromatic heterocycle.
  • Implications: Amino linkage may enhance hydrogen bonding with biological targets. Indole group could confer fluorescence properties or serotonin receptor affinity.

Physicochemical Properties

Property Target Compound Compound C Compound B
Molecular Weight (g/mol) ~375 (estimated) 201.26 ~350 (estimated)
Key Functional Groups Dimethylpyrimidinyloxy, phenyl Nitrophenyl, pyrrolidinyl Benzoyl, phenylpropenone
Solubility Moderate in DMSO/DMF High in polar aprotic solvents Low (lipophilic)
IR Carbonyl Stretch ~1630–1640 cm⁻¹ (estimated) 1634 cm⁻¹ Not reported

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